molecular formula C18H24BrNO4 B2504698 1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate CAS No. 2126159-94-0

1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B2504698
CAS No.: 2126159-94-0
M. Wt: 398.297
InChI Key: DTGCJGWEXQHDIZ-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact mechanism can vary, but it often involves binding to receptors or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO4/c1-12-10-13(19)6-7-14(12)18(15(21)23-5)8-9-20(11-18)16(22)24-17(2,3)4/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGCJGWEXQHDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(CCN(C2)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-94-0
Record name 1-tert-butyl 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate
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